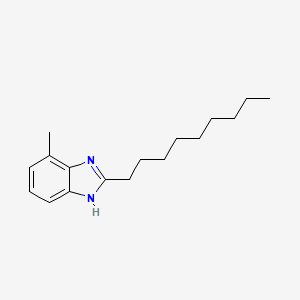![molecular formula C26H30O6 B14269356 1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) CAS No. 138569-84-3](/img/structure/B14269356.png)
1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) is an organic compound with the molecular formula C26H30O6 It is a complex molecule featuring a central phenylene group connected to two methoxybenzene groups via oxyethane linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dihydroxybenzene and 4-methoxybenzyl chloride.
Etherification: The 1,4-dihydroxybenzene undergoes etherification with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate compound.
Linkage Formation: The intermediate is then reacted with ethylene glycol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methoxy groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.
作用機序
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can influence the compound’s bioactivity.
類似化合物との比較
Similar Compounds
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) is unique due to its specific combination of methoxy groups and oxyethane linkages, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry.
特性
CAS番号 |
138569-84-3 |
|---|---|
分子式 |
C26H30O6 |
分子量 |
438.5 g/mol |
IUPAC名 |
1,4-bis[2-[(4-methoxyphenyl)methoxy]ethoxy]benzene |
InChI |
InChI=1S/C26H30O6/c1-27-23-7-3-21(4-8-23)19-29-15-17-31-25-11-13-26(14-12-25)32-18-16-30-20-22-5-9-24(28-2)10-6-22/h3-14H,15-20H2,1-2H3 |
InChIキー |
YRCBRECHFUSFQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COCCOC2=CC=C(C=C2)OCCOCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
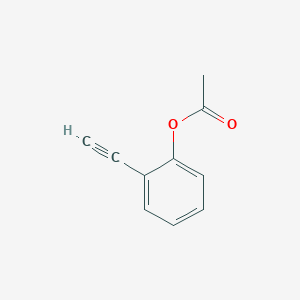
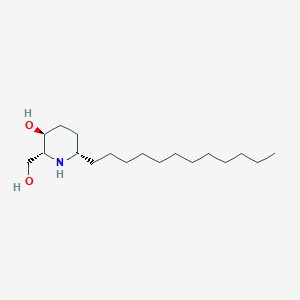
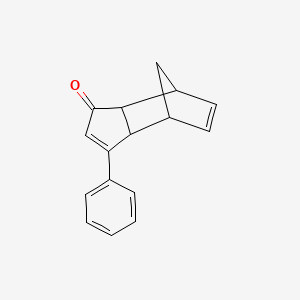
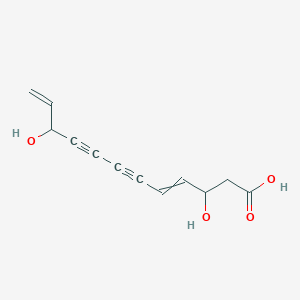
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
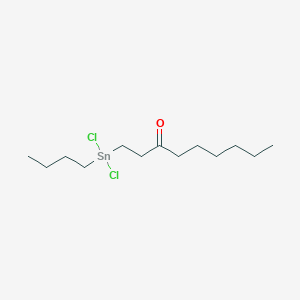

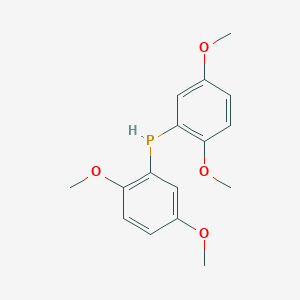

![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
